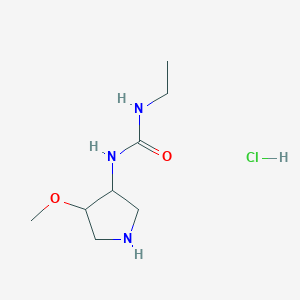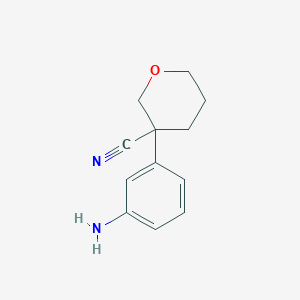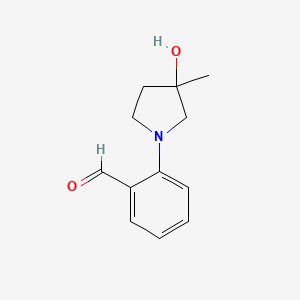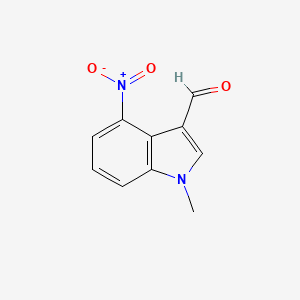
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol . This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a propyn-1-ol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-nitrobenzaldehyde.
Reaction with Propargyl Alcohol: The aldehyde undergoes a nucleophilic addition reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-al or 3-(4-Fluoro-3-nitrophenyl)prop-2-ynoic acid.
Reduction: 3-(4-Fluoro-3-aminophenyl)prop-2-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
3-(4-Nitrophenyl)prop-2-yn-1-ol: Similar structure but lacks the fluoro group.
3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but lacks the nitro group.
3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol: Similar structure but has a methyl group instead of a nitro group.
Uniqueness
The presence of both fluoro and nitro groups in 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, binding properties, and overall biological activity .
属性
分子式 |
C9H6FNO3 |
|---|---|
分子量 |
195.15 g/mol |
IUPAC 名称 |
3-(4-fluoro-3-nitrophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6FNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h3-4,6,12H,5H2 |
InChI 键 |
CMFZXRGCAAQDEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#CCO)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)
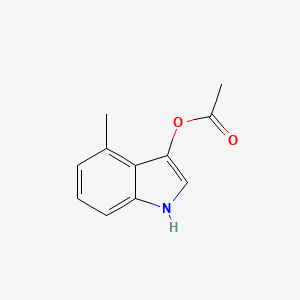
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)

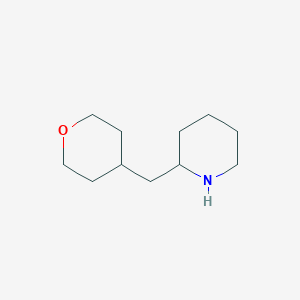
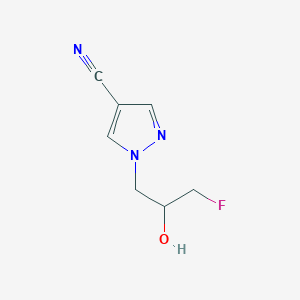
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
